Fmoc-NH-PEG10-CH2CH2COOH
Overview
Description
Fmoc-NH-PEG10-CH2CH2COOH is a polyethylene glycol (PEG)-based PROTAC linker . It has a CAS number of 2101563-45-3 and a molecular weight of 751.87 . It is also known as 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34-undecaoxa-4-azaheptatriacontan-37-oic acid .
Synthesis Analysis
Fmoc-NH-PEG10-CH2CH2COOH is used in peptide synthesis . It can be introduced using standard Fmoc SPPS protocols .Molecular Structure Analysis
The linear formula of Fmoc-NH-PEG10-CH2CH2COOH is C38H57NO14 . The molecule contains a total of 112 bonds, including 55 non-H bonds, 14 multiple bonds, 36 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
Fmoc-NH-PEG10-CH2CH2COOH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
Fmoc-NH-PEG10-CH2CH2COOH is a solid or liquid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
1. Solid-Phase Synthesis of Pegylated Peptides
Fmoc-NH-PEG10-CH2CH2COOH is utilized in the solid-phase synthesis of pegylated peptides. It aids in site-specific pegylation at the NH2-terminus, side-chain positions, or COOH-terminus using solid-phase Fmoc/tBu methodologies. This technique is significant for modifying peptides like interleukin-2, enhancing their solubility and stability for potential therapeutic applications (Lu & Felix, 2009).
2. Synthesis of Large Peptide Thioesters
The compound plays a crucial role in the synthesis of large peptide thioesters using Fmoc-SPPS, enabling the total synthesis of functional peptide conjugates like SUMO-1. This application is pivotal in understanding protein interactions and functions in biological systems (Boll et al., 2014).
3. Creation of DNA Arrays for Protein-DNA Interaction Studies
Fmoc-NH-PEG10-CH2CH2COOH is used in a multistep surface modification process to create DNA arrays on gold surfaces. This method is instrumental in studying protein-DNA interactions using surface plasmon resonance imaging, which is vital for understanding gene regulation and protein-DNA binding dynamics (Brockman et al., 1999).
4. Development of Nanocarriers for Drug Delivery
The compound is used to develop nanocarriers like PEG-Fmoc conjugates for drug delivery. These nanocarriers show high drug loading capacity, formulation stability, and low toxicity, making them promising for delivering chemotherapeutic agents like paclitaxel (Zhang et al., 2014).
5. High-Performance Liquid Chromatography of Amino Acids
It is used in high-performance liquid chromatography for the separation of amino acids. This method, involving derivatization with Fmoc, allows for high throughput and excellent chromatographic reproducibility, crucial for protein analysis and quality control in biological samples (Ou et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57NO14/c40-37(41)9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-39-38(42)53-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,39,42)(H,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILXQLIMFAMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-NH-PEG10-CH2CH2COOH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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